

Confirming the Structure of Cyclooctanecarbaldehyde Derivatives by NMR: A Comparative Guide

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Compound of Interest

Compound Name: *Cyclooctanecarbaldehyde*

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For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **cyclooctanecarbaldehyde** and its derivatives. We present supporting experimental data for the parent compound and a representative derivative, alongside detailed protocols and a comparison with alternative analytical techniques.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For **cyclooctanecarbaldehyde** and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular framework, including stereochemistry.

¹H and ¹³C NMR Data

The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule. Below is a comparison of the NMR data for **cyclooctanecarbaldehyde** and a representative derivative, **4-oxocyclooctanecarbaldehyde**.

Assignment	Cyclooctanecarbaldehyde	4-Oxocyclooctanecarbaldehyde (Predicted)
¹H NMR		
CHO	9.65 ppm (d, $J = 2.0$ Hz)	9.70 ppm (d, $J = 2.0$ Hz)
CH-CHO	2.55 ppm (m)	2.80 ppm (m)
CH ₂ (α to C=O)	-	2.40-2.60 ppm (m)
CH ₂ (ring)	1.40-1.90 ppm (m)	1.50-2.20 ppm (m)
¹³C NMR		
C=O (aldehyde)	204.5 ppm	204.0 ppm
C=O (ketone)	-	212.0 ppm
CH-CHO	52.0 ppm	51.5 ppm
CH ₂ (α to C=O)	-	42.0 ppm
CH ₂ (ring)	25.0-35.0 ppm	24.0-38.0 ppm

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm) for **Cyclooctanecarbaldehyde** and **4-Oxocyclooctanecarbaldehyde** in CDCl₃.

Experimental Protocols

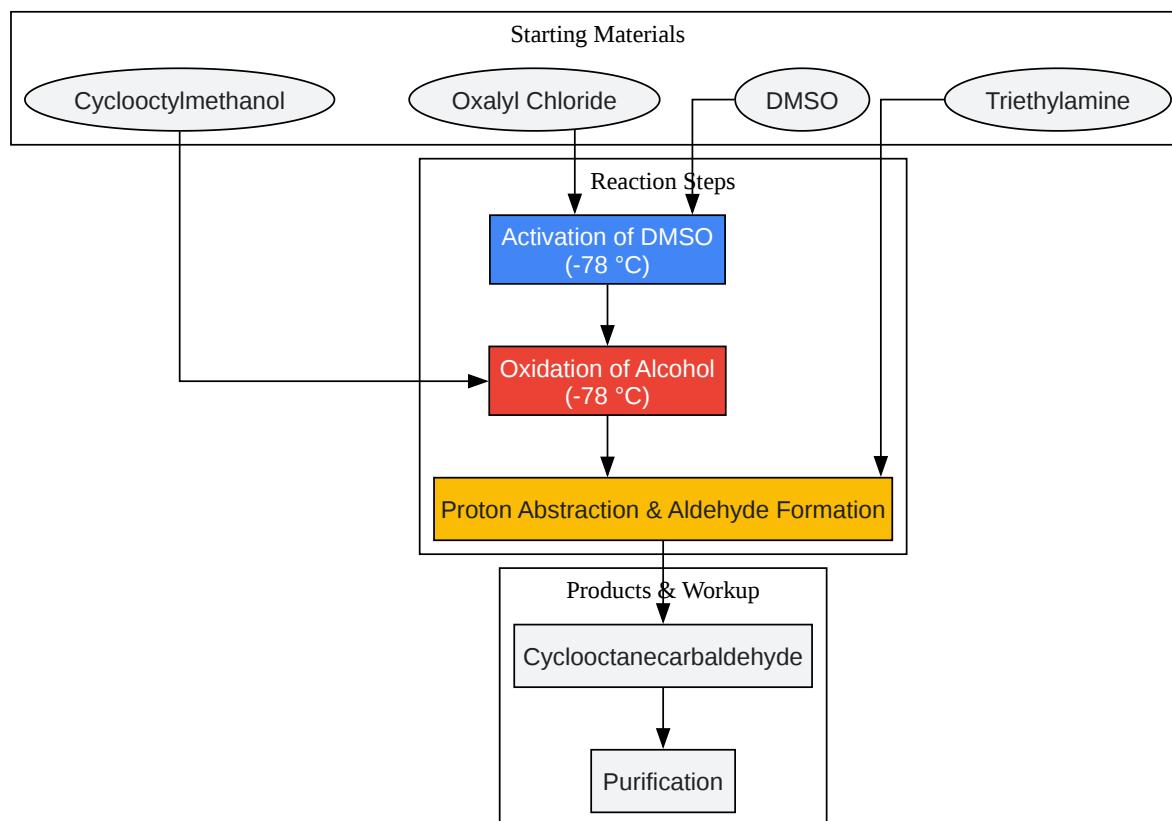
Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation

A common and efficient method for the synthesis of aldehydes from primary alcohols is the Swern oxidation.

Procedure:

- A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

- Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
- A solution of cyclooctylmethanol (1.0 equivalent) in DCM is added slowly, and the reaction is stirred for 45 minutes at -78 °C.
- Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **cyclooctanecarbaldehyde**.



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Synthesis of **Cyclooctanecarbaldehyde** Workflow

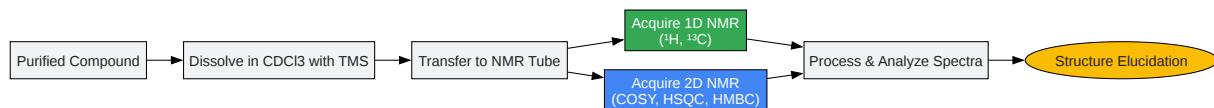
NMR Sample Preparation and Analysis

Protocol:

- Sample Preparation: Approximately 10-20 mg of the purified **cyclooctanecarbaldehyde** derivative is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired at a proton frequency of 400 MHz using a standard pulse-acquire sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. 16 scans are typically co-added.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are used. Typically, 1024 scans are accumulated.
- **2D NMR (COSY, HSQC, HMBC):** Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.



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NMR Analysis Workflow

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For **cyclooctanecarbaldehyde**, GC provides the retention time, a characteristic property, while MS reveals the molecular weight and fragmentation pattern.

Expected GC-MS Data for **Cyclooctanecarbaldehyde**:

- **Molecular Ion (M^+):** A peak at $\text{m/z} = 140$, corresponding to the molecular weight of $\text{C}_9\text{H}_{16}\text{O}$.

- Major Fragments: Common fragmentation pathways for aliphatic aldehydes include α -cleavage and McLafferty rearrangement.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Key fragments would be expected at m/z = 111 (loss of -CHO), 83 (loss of the formyl group and ethylene), and 55.

Fourier-Transform Infrared (FTIR) Spectroscopy

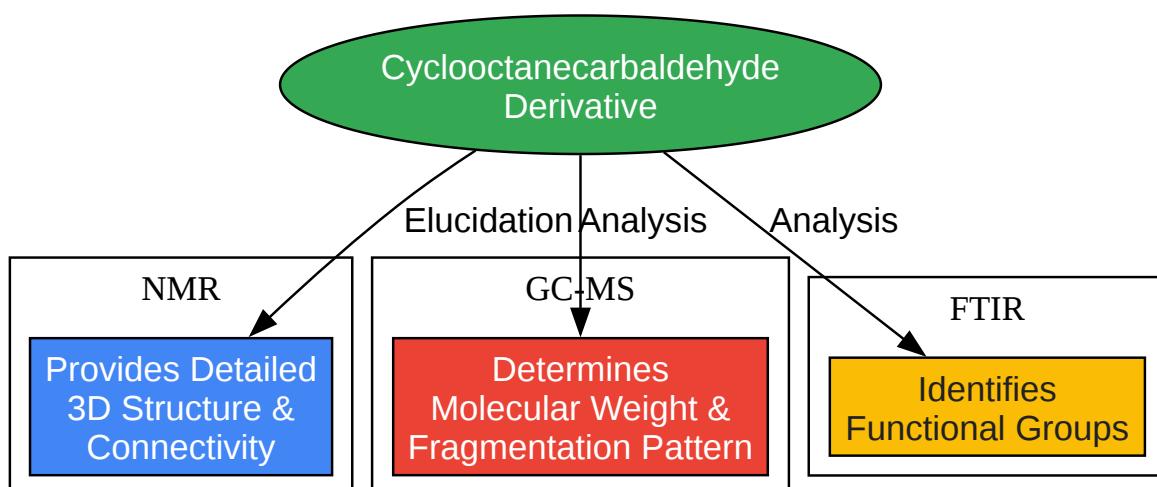
FTIR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

Expected FTIR Data for **Cyclooctanecarbaldehyde**:

- C=O Stretch: A strong, sharp absorption band around 1725-1740 cm^{-1} , characteristic of an aliphatic aldehyde carbonyl group.[\[5\]](#)[\[6\]](#)
- C-H Stretch (aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .[\[6\]](#)
- C-H Stretch (alkane): Strong absorptions in the range of 2850-2950 cm^{-1} .[\[6\]](#)[\[7\]](#)

Technique	Information Provided	Advantages	Limitations
NMR	Detailed 3D structure, stereochemistry, connectivity	Unambiguous structure determination	Requires larger sample amounts, longer acquisition times
GC-MS	Molecular weight, fragmentation pattern, purity	High sensitivity, excellent for mixture analysis	Isomers can be difficult to distinguish, fragmentation can be complex
FTIR	Presence of functional groups	Fast, non-destructive, small sample size	Provides limited information on the overall molecular skeleton

Table 2: Comparison of Analytical Techniques for the Structural Characterization of **Cyclooctanecarbaldehyde** Derivatives.



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Relationship of Analytical Techniques

In conclusion, while GC-MS and FTIR provide valuable, complementary data for the characterization of **cyclooctanecarbaldehyde** derivatives, NMR spectroscopy remains the most powerful and definitive method for their complete structural elucidation. The combination of these techniques offers a robust approach for the unambiguous confirmation of molecular structures in research and development.

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